Technical Monograph: 5-(Bromomethyl)furan-2-carbonitrile in Medicinal Chemistry
Technical Monograph: 5-(Bromomethyl)furan-2-carbonitrile in Medicinal Chemistry
Executive Summary
5-(Bromomethyl)furan-2-carbonitrile (CAS: 148759-25-5) is a high-value bifunctional building block in medicinal chemistry, particularly utilized in the development of cysteine protease inhibitors (e.g., Cathepsin K) and peptidomimetics.[1] Its utility stems from its dual reactivity: the highly electrophilic bromomethyl group serves as a "soft" alkylating handle for nucleophilic attachment, while the nitrile group acts as a versatile precursor for heterocycles (tetrazoles, oxadiazoles) or as a covalent "warhead" for serine/cysteine active sites.[2]
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic production, and downstream applications, designed for researchers requiring actionable, high-integrity data.[2]
Part 1: Physicochemical Profile[2][3]
The compound presents as a low-melting solid or viscous oil, depending on purity and ambient conditions.[2] It is an alkylating agent and must be handled with strict exclusion of moisture to prevent hydrolysis to the corresponding alcohol.[2]
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| IUPAC Name | 5-(Bromomethyl)furan-2-carbonitrile | |
| CAS Number | 148759-25-5 | Verified Identifier |
| Molecular Formula | C₆H₄BrNO | |
| Molecular Weight | 186.01 g/mol | |
| Physical State | Low-melting solid or Oil | MP range approx. 56–58°C (purified) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO | Hydrolyzes in aqueous buffers |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Moisture Sensitive ; Store in dark |
| Stability | Labile to light and moisture | Decomposes to 5-(hydroxymethyl)furan-2-carbonitrile |
Part 2: Synthetic Routes & Production[2]
The synthesis of 5-(Bromomethyl)furan-2-carbonitrile is classically achieved via Wohl-Ziegler bromination . This radical substitution pathway is preferred over direct halogenation to preserve the aromaticity of the furan ring and the integrity of the cyano group.[2]
Protocol: Radical Bromination of 5-Methylfuran-2-carbonitrile
Reaction Principle: The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as the radical initiator. The use of non-polar solvents (CCl₄ or PhCF₃) is critical to favor the radical mechanism over ionic addition.[2]
Step-by-Step Methodology:
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Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and argon inlet.
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Dissolution: Dissolve 5-methylfuran-2-carbonitrile (1.0 eq) in anhydrous CCl₄ (0.1 M concentration).
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Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq). Note: NBS should be recrystallized to remove free bromine/HBr which can degrade the furan.
-
Initiation: Heat the mixture to reflux (77°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LCMS.[2]
-
Workup: Cool to 0°C to precipitate succinimide by-product. Filter through a celite pad.[2]
-
Purification: Concentrate filtrate in vacuo. Purify via rapid silica gel chromatography (Isocratic 10% EtOAc/Hexanes). Do not delay purification as the product degrades on silica over time.[2]
Visualization: Synthetic Workflow
Figure 1: Radical bromination workflow converting the methyl precursor to the bromomethyl target.
Part 3: Reactivity & Functionalization[2][7]
The chemical value of 5-(Bromomethyl)furan-2-carbonitrile lies in its divergent reactivity . It possesses two distinct electrophilic sites: the benzylic carbon (highly reactive to S_N2) and the nitrile carbon (reactive to nucleophilic addition or cycloaddition).[2]
The "Soft" Electrophile (Bromomethyl)
The C-Br bond is activated by the adjacent furan ring, making it an exceptional alkylating agent for heteroatoms.[2]
-
Amination: Reacts with primary/secondary amines (K₂CO₃, MeCN) to form amino-methyl derivatives.[2]
-
Thiolation: Reacts with thiols (e.g., Cysteine side chains) to form thioethers.[2] This is the basis for its use in Fragment-Based Drug Discovery (FBDD) for cysteine proteases.[2]
The "Hard" Electrophile (Nitrile)
The nitrile group is electron-deficient due to the furan ring, facilitating transformation into:
-
Tetrazoles: Reaction with NaN₃/ZnBr₂ yields the bioisostere of a carboxylic acid.[2]
-
Amidine/Imidates: Pinner reaction conditions (HCl/MeOH) convert the nitrile to an imidate, a precursor for oxadiazoles.[2]
Visualization: Divergent Reaction Map
Figure 2: Divergent synthesis pathways utilizing the bromomethyl and nitrile handles.
Part 4: Application in Drug Discovery[2]
Cysteine Protease Inhibition (Cathepsin K)
In drug development, this scaffold acts as a warhead delivery system .[2] The furan-nitrile moiety is a known pharmacophore for cysteine proteases.[2]
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Mechanism: The nitrile carbon undergoes nucleophilic attack by the active site cysteine thiolate (Cys-SH), forming a reversible thioimidate adduct .[2]
-
Linker Role: The bromomethyl group allows researchers to attach this "warhead" to a specificity-determining peptide sequence (P2-P3 recognition elements).[2]
Fragment-Based Screening
Due to its low molecular weight (<200 Da) and high ligand efficiency (LE), it is an ideal "fragment" for crystallographic screening.[2]
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Protocol: The bromide is displaced by a library of amines.[2] The resulting library is screened against targets like Papain-family proteases .[2]
Part 5: Handling, Stability & Safety[2]
Critical Safety Notice: This compound is an alkylating agent and a potent lachrymator .[2] It causes severe skin burns and eye damage.[2]
Standard Operating Procedures (SOP)
-
Containment: All manipulations must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[2]
-
Quenching: Unused material should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate solution before disposal.[2]
-
Storage:
References
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National Institutes of Health (NIH). (2023).[2] Bioinspired one-pot furan-thiol-amine multicomponent reaction. Retrieved from [Link][2]
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ChemSrc. (2025).[2] 5-Bromo-2-furonitrile CAS Database. Retrieved from [Link][2]
